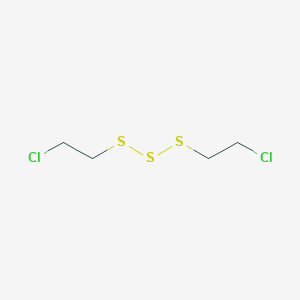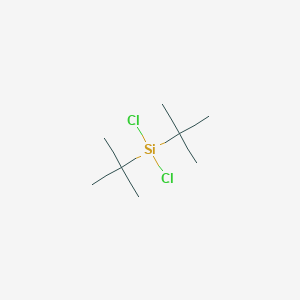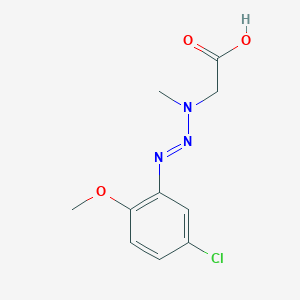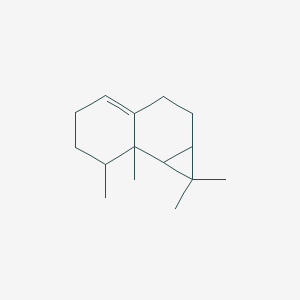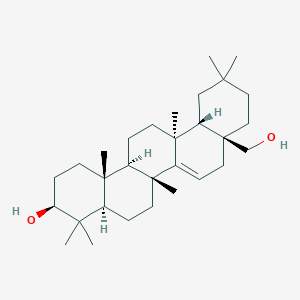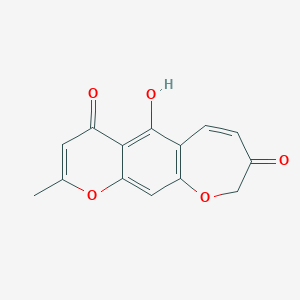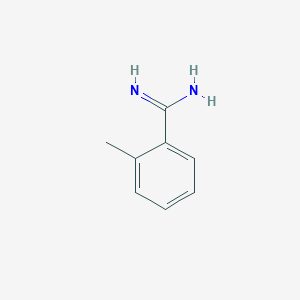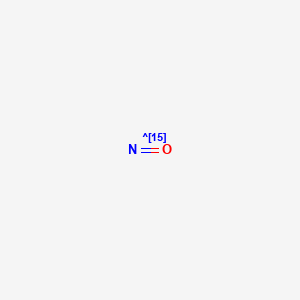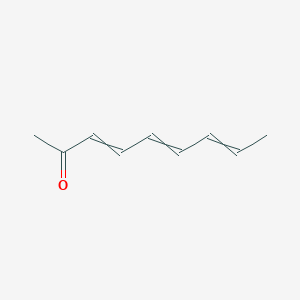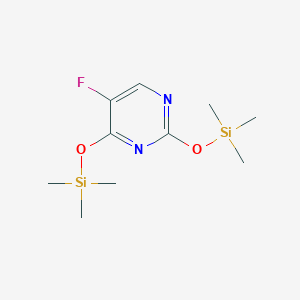
6-Butyl-1-naphthalenesulfonic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butyl-1-naphthalenesulfonic acid sodium salt is a chemical compound that is widely used in scientific research. It is an organic compound that is commonly referred to as BNS. BNS is a highly soluble compound that has a wide range of applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
BNS has a wide range of applications in scientific research. It is commonly used as a fluorescent probe in biochemical assays. BNS is also used as a pH indicator in analytical chemistry. In addition, BNS is used as a surfactant in various applications such as emulsification, solubilization, and dispersion.
Wirkmechanismus
BNS works by binding to specific molecules or structures within cells. It can be used to label and track specific molecules within cells, allowing researchers to study their behavior and interactions. BNS can also be used to measure pH changes within cells, providing valuable information about cellular processes.
Biochemical and Physiological Effects:
BNS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. BNS has also been shown to affect the structure and function of cell membranes, leading to changes in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BNS is its high solubility in water, which makes it easy to use in aqueous solutions. BNS is also relatively inexpensive and easy to synthesize. However, BNS has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its fluorescent properties can be affected by pH changes.
Zukünftige Richtungen
There are many potential future directions for research involving BNS. One area of research could focus on developing new applications for BNS in the field of analytical chemistry. Another area of research could focus on using BNS to study cellular processes and interactions in greater detail. Additionally, researchers could explore the use of BNS in drug delivery systems, as it has been shown to have some potential as a drug carrier.
Synthesemethoden
BNS is synthesized by reacting naphthalene with butylsulfonic acid in the presence of sodium hydroxide. The reaction produces 6-butyl-1-naphthalenesulfonic acid, which is then converted to the sodium salt form by adding sodium hydroxide.
Eigenschaften
CAS-Nummer |
17578-64-2 |
|---|---|
Produktname |
6-Butyl-1-naphthalenesulfonic acid sodium salt |
Molekularformel |
C14H15NaO3S |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
sodium;6-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Na/c1-2-3-5-11-8-9-13-12(10-11)6-4-7-14(13)18(15,16)17;/h4,6-10H,2-3,5H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
GWHYWPYCDGLTSW-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
Synonyme |
6-Butyl-1-naphthalenesulfonic acid sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




